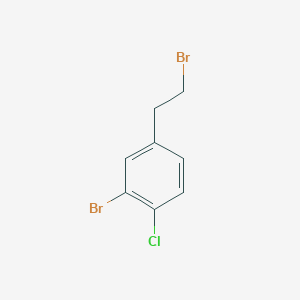
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with bromine and chlorine atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene typically involves the bromination of 4-(2-bromoethyl)-1-chlorobenzene. This can be achieved through the following steps:
Starting Material: 4-(2-bromoethyl)-1-chlorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by other nucleophiles, such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms, yielding the parent benzene compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides (NaOR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include benzoic acid derivatives.
Reduction: The major product is the parent benzene compound.
科学的研究の応用
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter the oxidation state of the substituents on the benzene ring.
類似化合物との比較
Similar Compounds
2-Bromo-4-chlorotoluene: Similar structure but with a methyl group instead of a bromoethyl group.
2-Bromo-4-chlorobenzene: Lacks the bromoethyl substituent.
4-(2-Bromoethyl)-1-chlorobenzene: Lacks the additional bromine atom on the benzene ring.
Uniqueness
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, as well as the bromoethyl substituent. This combination of substituents imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications.
特性
分子式 |
C8H7Br2Cl |
|---|---|
分子量 |
298.40 g/mol |
IUPAC名 |
2-bromo-4-(2-bromoethyl)-1-chlorobenzene |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 |
InChIキー |
JZUZMCUGKYVUMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCBr)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


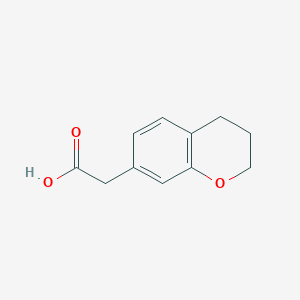
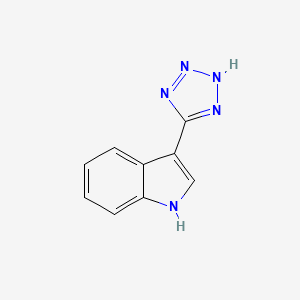
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
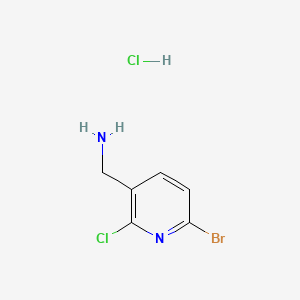
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
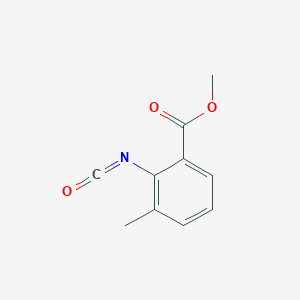
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
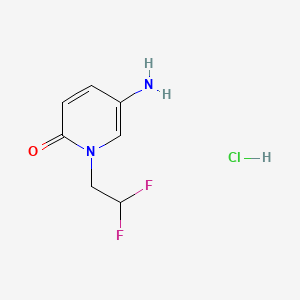
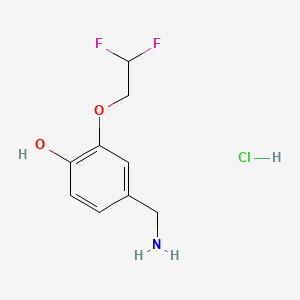

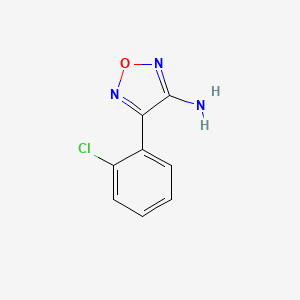
![Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13456808.png)
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
